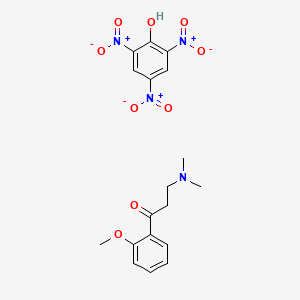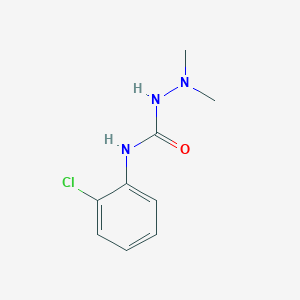![molecular formula C29H26N4O3S B11961846 (2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide](/img/structure/B11961846.png)
(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide は、ピロロキノキサリンコアを特徴とする複雑な有機分子です。この構造は、さまざまな生物学的活性と関連付けられることが多く、医薬品化学および薬理学における興味の対象となっています。
準備方法
合成経路と反応条件
(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide の合成は、通常、複数のステップを伴います。
ピロロキノキサリンコアの形成: これは、適切なキノキサリン前駆体とピロール誘導体を用いた環化反応によって達成できます。
フェニルスルホニル基の導入: このステップは、通常、塩基の存在下でフェニルスルホニルクロリドなどの試薬を用いたスルホン化によって行われます。
ブチル基の付加: これは、ブチルハロゲン化物を使用するアルキル化反応によって行うことができます。
プロペナミド部分の形成: 最後のステップは、アミドカップリング反応によってプロペナミド基を形成することであり、通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)とHOBt(1-ヒドロキシベンゾトリアゾール)などの試薬を使用します。
工業生産方法
この化合物の工業生産方法は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、反応を工業規模に拡大することが含まれます。
化学反応の分析
反応の種類
(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide: は、さまざまな化学反応を起こす可能性があります。
酸化: フェニルスルホニル基は、スルホン誘導体を形成するために酸化される可能性があります。
還元: プロペナミド部分は、対応するアミンを形成するために還元される可能性があります。
置換: ブチル基は、求核置換反応によって他のアルキル基またはアリール基と置換される可能性があります。
一般的な試薬と条件
酸化: mCPBA(メタクロロ過安息香酸)などの試薬を使用できます。
還元: 炭素上のパラジウム(Pd/C)を使用する触媒的水素化は一般的です。
置換: 水素化ナトリウム(NaH)などの塩基の存在下で、アルキルハロゲン化物またはアリールハロゲン化物を使用できます。
主な生成物
酸化: スルホン誘導体。
還元: アミン。
置換: さまざまなアルキルまたはアリール誘導体。
科学研究への応用
This compound: は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性を研究されています。
医学: さまざまな疾患の治療薬としての可能性が調査されています。
産業: 特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide の作用機序は、特定の分子標的との相互作用を伴います。
分子標的: 疾患経路に関与する酵素または受容体と相互作用する可能性があります。
関与する経路: 細胞増殖、アポトーシス、または免疫応答に関連するシグナル伝達経路を調節する可能性があります。
類似の化合物との比較
類似の化合物
(1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: 抗真菌作用で知られています。
3-(tert-Butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-ol: 緑内障の治療に使用されます。
独自性
This compound: は、特定の構造的特徴により、独特の生物学的活性と潜在的な治療的用途をもたらすため、独自です。
類似化合物との比較
Similar Compounds
(1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Known for its antifungal properties.
3-(tert-Butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-ol: Used in the treatment of glaucoma.
Uniqueness
(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide: is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.
特性
分子式 |
C29H26N4O3S |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
(E)-N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C29H26N4O3S/c1-2-3-20-33-28-26(30-23-16-10-11-17-24(23)31-28)27(37(35,36)22-14-8-5-9-15-22)29(33)32-25(34)19-18-21-12-6-4-7-13-21/h4-19H,2-3,20H2,1H3,(H,32,34)/b19-18+ |
InChIキー |
YOSCTCYCCOOHNG-VHEBQXMUSA-N |
異性体SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)/C=C/C5=CC=CC=C5 |
正規SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11961776.png)
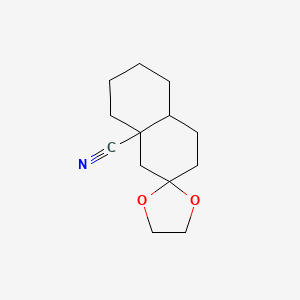

![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)


![[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11961813.png)
![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)
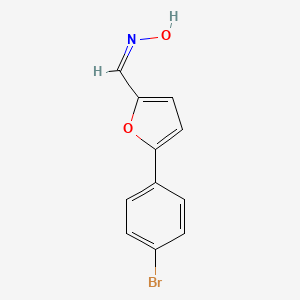
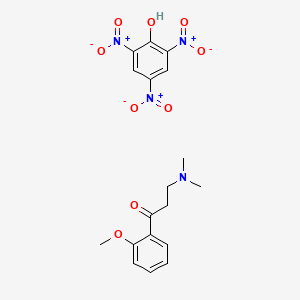
![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)
